N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide
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Overview
Description
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide is a complex organic compound that features a combination of azepane, thiophene, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane and thiophene intermediates, followed by their coupling with a fluorophenyl ethanediamide derivative. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide
Uniqueness
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide is unique due to its combination of azepane, thiophene, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-16-5-7-17(8-6-16)23-20(26)19(25)22-13-18(15-9-12-27-14-15)24-10-3-1-2-4-11-24/h5-9,12,14,18H,1-4,10-11,13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBFAJPJBBLUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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